Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid
Description
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic Acid is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc (9-fluorenylmethoxycarbonyl) protecting group: Ensures selective protection of the α-amino group during peptide elongation, enabling controlled deprotection under mild basic conditions .
- (2R,3S) stereochemistry: Imparts chiral specificity, critical for interactions in bioactive peptides .
- Methyl side chain: Enhances hydrophobicity and influences peptide folding .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,13+/m1/s1 |
InChI Key |
XUIBECOXWZXNSY-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of (2R,3S)-3-Amino-2-Methylbutanoic acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides that can target specific diseases. These peptides can act as inhibitors or activators of various biological pathways .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Fmoc group is removed under mildly basic conditions, revealing the free amino group .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₁₇H₁₉NO₄ (MW: 309.34 g/mol) .
- Solubility: Dissolves in organic solvents like DMSO and dichloromethane .
- Stability: Fmoc group improves stability during synthesis but requires careful handling due to irritant properties .
The following table and analysis highlight structural, functional, and application-based differences between Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic Acid and related compounds.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Side Chain Modifications
- Methyl Group (Target Compound) : Provides moderate hydrophobicity, ideal for modulating peptide solubility without steric hindrance .
- Phenylthio Group () : Introduces sulfur for disulfide bond formation or metal coordination, expanding utility in bioconjugation .
- Azido Group () : Enables bioorthogonal reactions (e.g., with alkynes) for labeling or drug delivery .
- Dichlorobenzyl Group () : Enhances binding to hydrophobic pockets in enzymes or receptors .
Stereochemical Variations
- The (2R,3S) configuration in the target compound ensures precise spatial arrangement for receptor binding, contrasting with (3R,4S) -configured analogs () that alter hydrogen-bonding networks .
- Racemic mixtures (e.g., Fmoc-β-methyl-phenylalanine in ) lack enantiomeric purity, reducing specificity in therapeutic peptides .
Functional Group Reactivity
- Fmoc Group: Common across all compounds for temporary α-amino protection. However, analogs with additional groups (e.g., TBDMS in ) require tailored deprotection strategies .
- Diazo Group () : Highly reactive for crosslinking but less stable than the methyl group in the target compound .
Biological Activity
Introduction
Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is a synthetic amino acid derivative widely utilized in peptide synthesis. Characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, this compound plays a crucial role in the formation of peptides, which are essential for various biological functions and therapeutic applications. This article explores the biological activity of this compound, focusing on its properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : Approximately 195.25 g/mol
- Chirality : The compound exhibits specific stereochemical configurations at the 2 and 3 positions, which significantly influence its biological interactions and reactivity.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Fmoc-(2S,3R)-3-Amino-2-Methylbutanoic acid | C₁₁H₁₅NO₂ | Different stereochemistry; may exhibit different biological activity. |
| 3-Amino-2-methylbutanoic acid | C₅H₁₁NO₂ | No protecting group; simpler structure used in various applications. |
| (2R,3S)-4-Amino-2-hydroxy-3-methylbutanoic acid | C₅H₁₁NO₃ | Contains an additional hydroxyl group; different reactivity profile. |
Role in Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, allowing for selective deprotection later in the synthesis process. This selectivity is crucial for constructing specific sequences of amino acids that can exhibit various biological functions.
The unique stereochemistry of this compound contributes to its specific interactions with biological targets. Studies indicate that peptides incorporating this amino acid may have enhanced binding affinities to receptors or enzymes due to the spatial arrangement of functional groups.
Therapeutic Applications
Research has shown that peptides synthesized with this compound can exhibit various therapeutic effects:
- Antimicrobial Activity : Peptides containing this amino acid have been studied for their potential to inhibit bacterial growth.
- Anticancer Properties : Certain peptide sequences have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Some studies suggest that peptides derived from this compound may protect neuronal cells from apoptosis.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides on a solid support, facilitating purification and characterization.
- Solution Phase Synthesis : Involves traditional organic synthesis techniques where reagents are mixed in solution to form the desired compound.
Case Study: SPPS Optimization
A study by Albericio et al. compared different bases used for Fmoc-group removal during SPPS. The research highlighted that using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly reduced racemization compared to traditional piperidine methods, enhancing the yield and purity of synthesized peptides containing this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
